5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a tricyclic framework. Its structure includes:
- Position 5: 2,4-Dichlorophenyl group (electron-withdrawing substituents).
- Position 2: 2-Naphthyl group (bulky aromatic substituent).
Properties
CAS No. |
303060-48-2 |
|---|---|
Molecular Formula |
C26H18Cl2N2O |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18Cl2N2O/c27-19-11-12-20(22(28)14-19)26-30-24(21-7-3-4-8-25(21)31-26)15-23(29-30)18-10-9-16-5-1-2-6-17(16)13-18/h1-14,24,26H,15H2 |
InChI Key |
JPGWIEFVJMRKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and 2-naphthyl derivatives. The key steps may involve:
Cyclization reactions: Formation of the pyrazolo[1,5-c][1,3]benzoxazine ring system.
Substitution reactions: Introduction of the 2,4-dichlorophenyl and 2-naphthyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while reduction could result in a more electron-rich derivative.
Scientific Research Applications
Chemistry
Material Science: Potential use in the development of new materials with unique electronic properties.
Catalysis: Possible applications as a catalyst in organic reactions.
Biology
Medicinal Chemistry: Investigation into its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic compound.
Industry
Polymer Science: Use in the synthesis of novel polymers with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Signal Transduction: Modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences electronic properties and steric bulk. Key analogs include:
Substituent Variations at Position 2
The 2-naphthyl group in the main compound is compared to smaller or functionalized aromatic substituents:
Structural and Physicochemical Trends
Solubility and Lipophilicity
- Main Compound : The 2-naphthyl group contributes to high lipophilicity (logP > 5), reducing aqueous solubility but enhancing blood-brain barrier penetration .
- Phenyl vs. Naphthyl : Replacing 2-naphthyl with phenyl (e.g., ) lowers molecular weight (~382 vs. ~463 g/mol) and improves solubility .
- Halogen Effects : Dichlorophenyl and bromophenyl analogs exhibit higher logP values compared to cyclohexyl or methoxy derivatives .
Biological Activity
5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory, antimicrobial, and antinociceptive activities.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C26H18Cl2N2O
- Molecular Weight : 445.352 g/mol
- Structural Features : The compound consists of a pyrazolo-benzoxazine framework with dichlorophenyl and naphthyl substituents which contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- In vitro Studies : Compounds in the benzoxazolinone family demonstrated inhibition of pro-inflammatory cytokines such as TNF-α with significant efficacy (up to 65% inhibition) at varying time intervals post-treatment .
- Mechanism of Action : These compounds often work by inhibiting key inflammatory pathways, potentially through interactions with specific amino acids in inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Activity Against Pathogens : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain thiadiazole derivatives exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Minimum Inhibitory Concentration (MIC) : Reports suggest that the MIC values for related compounds can be as low as 15.62 µg/mL against various pathogens .
Antinociceptive Activity
The analgesic properties of the compound are noteworthy:
- Experimental Models : Studies employing acetic acid-induced writhing tests have shown that derivatives can provide significant pain relief comparable to standard analgesics .
- Mechanism Insights : The antinociceptive effect may be attributed to the modulation of pain pathways involving central and peripheral mechanisms .
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
